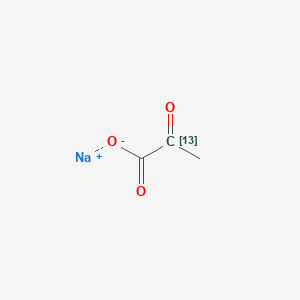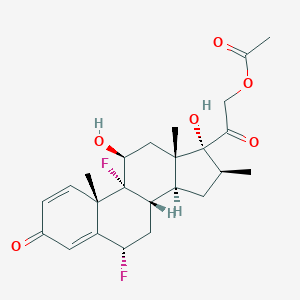
(1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Tulobuterol is a long-acting beta2-adrenergic receptor agonist primarily used as a bronchodilator in the management of asthma and chronic obstructive pulmonary disease (COPD). It is marketed in Japan as a transdermal patch under the name Hokunalin tape . The compound is known for its ability to relax bronchial smooth muscles, thereby easing breathing in patients with respiratory conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-Tulobuterol typically involves the following steps:
Oxidation: The oxidation of 2’-chloroacetophenone with selenium dioxide yields o-chlorophenylglyoxal.
Condensation: The o-chlorophenylglyoxal is then condensed with tert-butylamine to form an imine.
Reduction: The imine is reduced using sodium borohydride to produce ®-Tulobuterol.
Industrial Production Methods: A novel synthesis route for tulobuterol hydrochloride involves the bromination of 2-chloroacetophenone, followed by reduction with sodium borohydride and subsequent amination. This method is cost-effective and suitable for industrial-scale production, yielding high-purity tulobuterol hydrochloride .
Análisis De Reacciones Químicas
Types of Reactions: ®-Tulobuterol undergoes several types of chemical reactions, including:
Oxidation: The initial step in its synthesis involves the oxidation of 2’-chloroacetophenone.
Reduction: The reduction of the imine intermediate to form the final product.
Substitution: The condensation step involves a substitution reaction where tert-butylamine reacts with o-chlorophenylglyoxal.
Common Reagents and Conditions:
Oxidation: Selenium dioxide is used as the oxidizing agent.
Reduction: Sodium borohydride is employed for the reduction process.
Condensation: Tert-butylamine is used in the condensation step.
Major Products Formed: The primary product formed from these reactions is ®-Tulobuterol, with high purity achieved through careful control of reaction conditions .
Aplicaciones Científicas De Investigación
®-Tulobuterol has a wide range of applications in scientific research, including:
Chemistry: It is studied for its synthesis and reaction mechanisms.
Biology: Research focuses on its effects on bronchial smooth muscles and its role as a beta2-adrenergic receptor agonist.
Medicine: It is used in the treatment of asthma and COPD, with studies exploring its long-term safety and efficacy
Mecanismo De Acción
®-Tulobuterol exerts its effects by binding to beta2-adrenergic receptors on bronchial smooth muscles. This binding activates adenylate cyclase through G proteins, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels result in the relaxation of bronchial smooth muscles, thereby improving airflow and easing breathing in patients with asthma and COPD .
Similar Compounds:
Salbutamol: Another beta2-adrenergic receptor agonist used as a bronchodilator.
Formoterol: A long-acting beta2-adrenergic receptor agonist with similar applications.
Salmeterol: Another long-acting beta2-adrenergic receptor agonist used in the management of asthma and COPD.
Uniqueness of ®-Tulobuterol: ®-Tulobuterol is unique due to its transdermal delivery system, which provides a steady release of the drug over 24 hours. This delivery method enhances patient compliance and ensures consistent therapeutic effects, making it particularly effective for managing nocturnal asthma .
Propiedades
Fórmula molecular |
C12H18ClNO |
|---|---|
Peso molecular |
227.73 g/mol |
Nombre IUPAC |
(1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol |
InChI |
InChI=1S/C12H18ClNO/c1-12(2,3)14-8-11(15)9-6-4-5-7-10(9)13/h4-7,11,14-15H,8H2,1-3H3/t11-/m0/s1 |
Clave InChI |
YREYLAVBNPACJM-NSHDSACASA-N |
SMILES isomérico |
CC(C)(C)NC[C@@H](C1=CC=CC=C1Cl)O |
SMILES |
CC(C)(C)NCC(C1=CC=CC=C1Cl)O |
SMILES canónico |
CC(C)(C)NCC(C1=CC=CC=C1Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



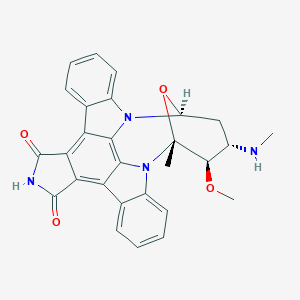

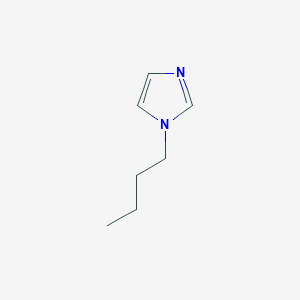

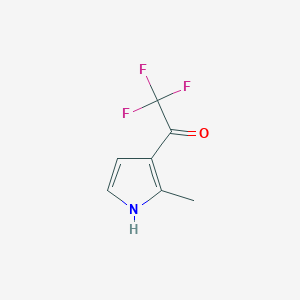
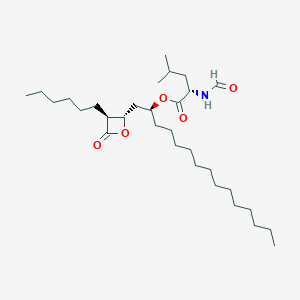



![N-[1-(Aminomethyl)cyclohexyl]aniline](/img/structure/B119247.png)


